molecular formula C10H16F3NO4 B3178241 (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid CAS No. 453556-65-5

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No.: B3178241
CAS No.: 453556-65-5
M. Wt: 271.23 g/mol
InChI Key: YRXRZBPEGLIKRH-LURJTMIESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amino acid.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid largely depends on its application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The trifluoromethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets within the enzyme .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5,5,5-trifluoropentanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid: Similar structure but with a different carbon chain length, affecting its chemical properties and reactivity.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(2S)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRZBPEGLIKRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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